![molecular formula C16H26N2O4 B2876156 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide CAS No. 941995-93-3](/img/structure/B2876156.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is a liquid at room temperature . The molecular weight of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 171.24 .
Molecular Structure Analysis
The molecular structure of the base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, includes a spirocyclic structure with an amine group .Physical And Chemical Properties Analysis
The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methodologies : Research has been conducted on the synthetic methodologies involving 1,4-dioxaspiro[4.5]decan derivatives, exploring efficient synthesis routes for compounds with potential applications in medicinal chemistry. For instance, Becker and Flynn (1992) detailed a short synthesis pathway for 1-azaadamantan-4-one and its isomers, utilizing reductive homologation and double-Mannich condensation processes, showcasing the compound's utility as a synthetic intermediate (Becker & Flynn, 1992).
Stereoselective Synthesis : Ramakrishna and Sridhar (2015) presented a method for the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids. This methodology was applied in the total synthesis of dihydro-pyrenolide D, demonstrating the compound's utility in synthesizing complex organic molecules (Ramakrishna & Sridhar, 2015).
Biological Evaluations
Antiviral Activity : Göktaş et al. (2012) explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. Their study highlighted the potential of these compounds as influenza virus fusion inhibitors, with specific derivatives showing strong inhibitory effects (Göktaş et al., 2012).
Receptor Agonists and Antagonists : Franchini et al. (2017) synthesized and evaluated a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Their work underscores the role of structural modification in achieving selectivity and potency for receptor targeting (Franchini et al., 2017).
Molecular Modeling
Structure-Activity Relationships : The importance of molecular modeling in understanding the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors was highlighted by Franchini et al. (2014). Their research provides insights into designing more selective ligands for these receptors (Franchini et al., 2014).
Safety and Hazards
作用機序
Target of Action
The primary target of N1-(1,4-dioxaspiro[4A structurally similar compound, guanadrel, acts as a postganglionic adrenergic blocking agent It’s possible that N1-(1,4-dioxaspiro[4
Mode of Action
It slowly displaces norepinephrine from its storage in nerve endings, thereby blocking the release of norepinephrine normally produced by nerve stimulation . This could potentially be a similar mechanism for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide, but more research is needed to confirm this.
特性
IUPAC Name |
N'-cyclopentyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-3-7-12)17-10-13-11-21-16(22-13)8-4-1-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJHCDDYOWQZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
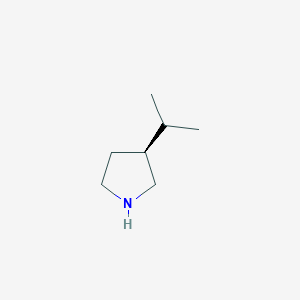
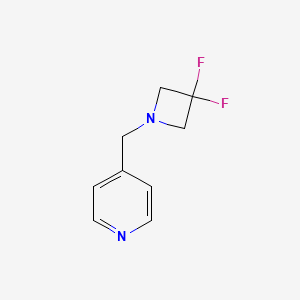
![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)
![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
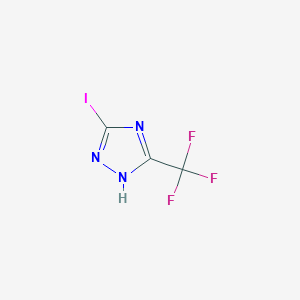
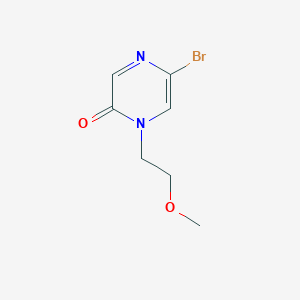
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)
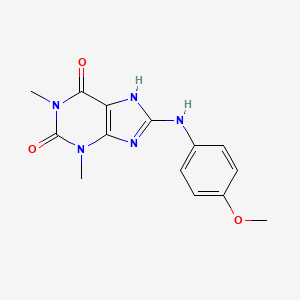
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)
![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)
![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)
![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)


